Tigecycline hydrochloride

説明

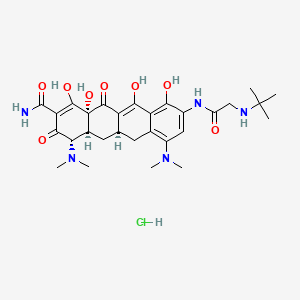

Tigecycline hydrochloride is a tetracycline antibiotic medication used for a number of bacterial infections . It belongs to the glycylcycline class of drugs and is administered intravenously . It was developed in response to the growing rate of antibiotic-resistant bacteria such as Staphylococcus aureus, Acinetobacter baumannii, and E. coli . Its structural modifications have expanded its therapeutic activity to include Gram-positive and Gram-negative organisms, including those of multi-drug resistance .

Synthesis Analysis

The synthesis of tigecycline started with nitration of 138 with potassium nitrate and concentrated sulfuric acid to give 9-nitro derivative 139 in 93% yield as disulfate salt, which was hydrogenated over Pd/C in 2-methoxyethanol/2N sulfuric acid at 40 psi to provide 9-aminominocycline (140) .Molecular Structure Analysis

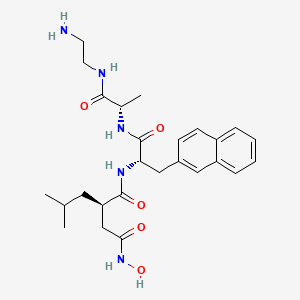

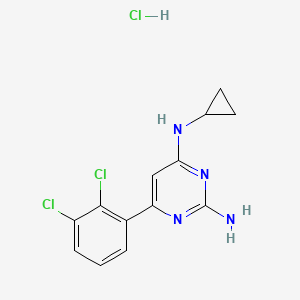

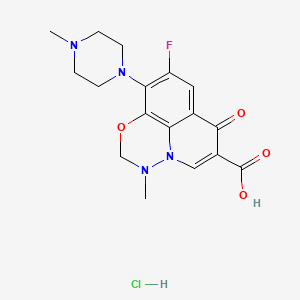

The molecular formula of Tigecycline hydrochloride is C29H40ClN5O8 . The molecular weight is 622.11 .Chemical Reactions Analysis

Tigecycline hydrochloride works by preventing bacteria from producing proteins they need to grow and multiply . This drug is effective against many resistant bacteria, including those with resistance to tetracyclines .科学的研究の応用

Treatment of Serious Infections : Tigecycline is effective for treating serious infections, including those resistant to other antibiotics. It shows promise against vancomycin-resistant enterococci, methicillin-resistant Staphylococcus aureus, and multidrug-resistant gram-negative bacteria (Noskin, 2005).

Resistance Concerns : The emergence of plasmid-mediated high-level tigecycline resistance genes in animals and humans is a growing concern. Genes like tet(X3) and tet(X4) have been identified, which confer resistance to tigecycline and other tetracyclines (He et al., 2019).

Potential for Evolving Resistance : Studies show that Tet proteins, which confer tetracycline resistance, have the potential to acquire mutations leading to increased resistance to tigecycline. This poses a significant risk for the future medical use of tigecycline (Linkevicius et al., 2015).

Mechanism of Action : Tigecycline specifically inhibits bacterial protein synthesis and has shown higher potency than other tetracyclines like minocycline and tetracycline. Its unique binding mechanism to bacterial ribosomes allows it to overcome tetracycline resistance (Olson et al., 2006).

Pharmacokinetic Properties : Tigecycline exhibits a large volume of distribution, indicating extensive tissue penetration, and has a long terminal elimination half-life. This allows for twice-daily dose administration and makes it a suitable option for empirical treatment of bacterial mixed infections (Muralidharan et al., 2005).

Pharmacokinetic/Pharmacodynamic Profile : Tigecycline's pharmacodynamic parameter that best predicts efficacy is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration. It is effective against a broad range of bacteria, including resistant pathogens (Meagher et al., 2005).

作用機序

Tigecycline, a glycylcycline, inhibits protein translation in bacteria by binding to the 30S ribosomal subunit and blocking entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents incorporation of amino acid residues into elongating peptide chains .

It is stored in a sealed, cool, and dry condition .

Safety and Hazards

Tigecycline hydrochloride may cause an allergic skin reaction, serious eye damage, and may damage fertility or the unborn child . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

将来の方向性

Tigecycline hydrochloride appears to hold promise as a new antimicrobial agent that can be administered as monotherapy to patients with many types of serious bacterial infections . It has been designed to overcome many existing mechanisms of resistance among bacteria and confers broad antibiotic coverage against vancomycin-resistant enterococci, methicillin-resistant Staphylococcus aureus, and many species of multidrug-resistant gram-negative bacteria .

特性

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8.ClH/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H/t12-,14-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFADVHACRVXAT-KXLOKULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tigecycline hydrochloride | |

CAS RN |

197654-04-9 | |

| Record name | Tigecycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197654049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGECYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4TZ17Y3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。